molecular formula C21H24FN5O3 B10984522 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10984522
M. Wt: 413.4 g/mol
InChI Key: BSMLUFIXBDXIST-UHFFFAOYSA-N
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Description

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and an acetylamino phenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the piperazine ring.

    Attachment of the Acetylamino Phenyl Group: This step involves the acylation of aniline derivatives to form the acetylamino group, followed by coupling with the piperazine derivative through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide may exhibit interesting pharmacological properties. It can be studied for its potential as an enzyme inhibitor or receptor ligand, contributing to drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino-phenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
  • N-(2-{[4-(aminophenyl)amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both acetylamino and fluorophenyl groups provides a distinctive combination of properties that can be leveraged in various applications.

Properties

Molecular Formula

C21H24FN5O3

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H24FN5O3/c1-15(28)24-17-4-6-18(7-5-17)25-20(29)14-23-21(30)27-12-10-26(11-13-27)19-8-2-16(22)3-9-19/h2-9H,10-14H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

BSMLUFIXBDXIST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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